![molecular formula C15H16N2O2 B5607212 N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5607212.png)
N-[2-(1-pyrrolidinyl)phenyl]-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and processes. For example, Özdemir et al. (2012) described the synthesis of a pyridine-2,6-dicarboxamide derivative, highlighting the use of FT-IR and NMR spectroscopies in its characterization (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray diffraction and density functional theory (DFT) calculations. Zhou et al. (2008) used DFT to analyze the molecular geometry and vibrational frequencies of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (Zhou et al., 2008).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds can be diverse. For example, Fu et al. (2019) developed a cobalt-catalyzed carbonylative synthesis method for phthalimide derivatives from related amides (Fu, Ying, & Wu, 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial. Chen et al. (2011) synthesized and characterized (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, providing insights into its crystal structure and physical properties (Chen, Tang, Zhang, Meng, & Hao, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are analyzed through various experimental techniques. Stroganova et al. (2016) investigated acid-catalyzed transformations of a similar compound, providing insights into its chemical behavior (Stroganova, Vasilin, & Krapivin, 2016).
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(14-8-5-11-19-14)16-12-6-1-2-7-13(12)17-9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTXQKTYAILAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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